R-BC154 (acetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

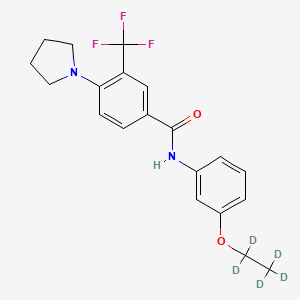

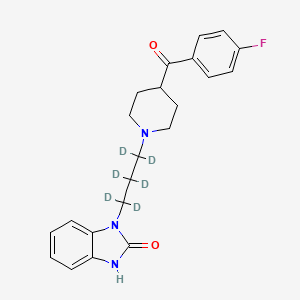

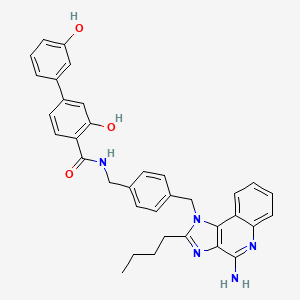

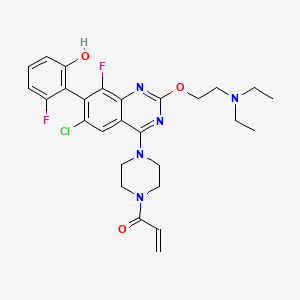

R-BC154 (acetate) is a selective fluorescent antagonist of the α9β1 integrin. This compound is known for its high affinity and activation-dependent properties, making it a valuable probe for investigating the binding activity of α9β1 and α4β1 integrins . It is particularly useful in scientific research for studying integrin interactions and has applications in various fields, including biology and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of R-BC154 (acetate) involves a series of steps, including the use of N-phenylsulfonyl proline dipeptides. The compound is assembled using the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method ensures high specificity and efficiency in the production of the compound.

Industrial Production Methods

While specific industrial production methods for R-BC154 (acetate) are not detailed, the synthesis typically involves standard organic chemistry techniques and equipment. The compound is produced in controlled laboratory environments to ensure purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

R-BC154 (acetate) primarily undergoes binding reactions with integrins. It has shown high nanomolar binding affinities to α9β1 integrin with potent cross-reactivity against α4β1 integrin under physiological conditions .

Common Reagents and Conditions

The synthesis of R-BC154 (acetate) involves reagents such as N-phenylsulfonyl proline dipeptides and the use of Cu(I) as a catalyst in the azide-alkyne cycloaddition reaction. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Major Products Formed

The major product formed from the synthesis of R-BC154 (acetate) is the fluorescent α9β1 integrin antagonist itself. This compound is used as a probe in various scientific studies .

Applications De Recherche Scientifique

R-BC154 (acetate) has a wide range of applications in scientific research:

Mécanisme D'action

R-BC154 (acetate) exerts its effects by binding to α9β1 and α4β1 integrins. This binding is highly specific and dependent on the activation state of the integrins . The compound acts as an antagonist, inhibiting the interaction of integrins with their natural ligands. This mechanism is useful for studying integrin-mediated cellular processes and for developing therapeutic strategies targeting integrins .

Comparaison Avec Des Composés Similaires

R-BC154 (acetate) is unique due to its high affinity and activation-dependent binding properties. Similar compounds include other integrin antagonists such as:

- Piragliatin

- CM-10-18

- MK-0941 free base

- AMG-1694

- AZD1656 These compounds also target integrins but may differ in their specificity, binding affinities, and applications .

Propriétés

Formule moléculaire |

C56H65N9O14S3 |

|---|---|

Poids moléculaire |

1184.4 g/mol |

Nom IUPAC |

[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-(4-pyrrolidin-1-yloxyphenyl)ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;acetate |

InChI |

InChI=1S/C54H61N9O12S3.C2H4O2/c1-5-59(6-2)38-18-23-44-49(30-38)74-50-31-39(60(7-3)8-4)19-24-45(50)52(44)46-25-22-43(32-51(46)78(71,72)73)76(67,68)55-33-37-34-62(58-57-37)40-29-48(63(35-40)77(69,70)42-14-10-9-11-15-42)53(64)56-47(54(65)66)28-36-16-20-41(21-17-36)75-61-26-12-13-27-61;1-2(3)4/h9-11,14-25,30-32,34,40,47-48,55H,5-8,12-13,26-29,33,35H2,1-4H3,(H2-,56,64,65,66,71,72,73);1H3,(H,3,4)/t40-,47+,48+;/m1./s1 |

Clé InChI |

PRWWSYGWKHQCBT-MOVBADFXSA-N |

SMILES isomérique |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)[C@@H]6C[C@H](N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=C(C=C8)ON9CCCC9)C(=O)O)S(=O)(=O)O.CC(=O)[O-] |

SMILES canonique |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)C6CC(N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)NC(CC8=CC=C(C=C8)ON9CCCC9)C(=O)O)S(=O)(=O)O.CC(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)